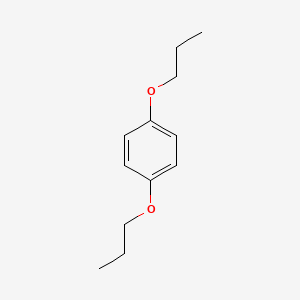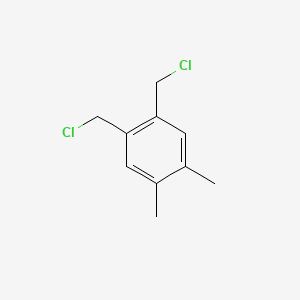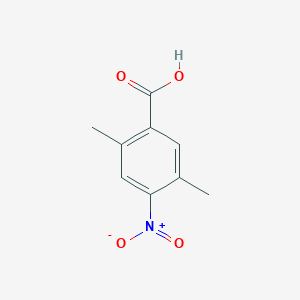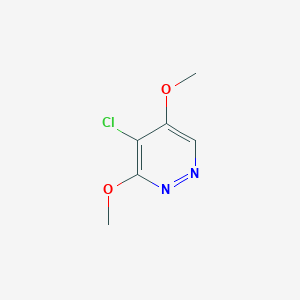
N-苄氧羰基-L-丝氨酸-L-丙氨酸
描述
Z-Ser-Ala-OH, also known as N-[(phenylmethoxy)carbonyl]-L-seryl-L-alanine, is a chiral compound that has been synthesized by chemoenzymatic methods. It is a racemic mixture of the two enantiomers, Z-serine and L-serine. This compound is characterized by its specific rotation of -35.6° (c=1 in methanol) and is used primarily in research settings .
科学研究应用
Z-Ser-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a chiral building block in organic synthesis.
Biology: The compound is utilized in studies involving enzyme mechanisms and protein interactions.
Medicine: Research involving Z-Ser-Ala-OH contributes to the understanding of biochemical pathways and the development of therapeutic agents.
作用机制
Target of Action
Z-Ser-Ala-OH, a dipeptide, is likely to interact with a variety of targets in the body. The primary targets could be proteases , particularly serine proteases . These enzymes degrade a wide range of proteins and play vital roles in various biological processes . The interaction of Z-Ser-Ala-OH with these targets can influence their activity and subsequently affect the physiological processes they are involved in.
Biochemical Pathways
Z-Ser-Ala-OH, being a dipeptide, could potentially be involved in protein synthesis and degradation pathways. It might also play a role in the regulation of amino acid metabolism . For instance, it could influence the biosynthesis of 5-aminolevulinic acid (ALA) , an intermediate in the heme synthesis pathway . .
Pharmacokinetics
It might be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Result of Action
Given its potential interaction with serine proteases, it could influence various cellular processes regulated by these enzymes, such as protein degradation, cell signaling, and immune responses
准备方法
Synthetic Routes and Reaction Conditions
Z-Ser-Ala-OH can be synthesized through various chemoenzymatic methods. One common approach involves the use of acylase substrates for the enzymatic cleavage of beta-(1→4)-linked alpha-(1→2)-linked glycosidic bonds. This process produces oligosaccharides with alpha-(1→3)-linked alpha-(1→6)-linked glycosidic bonds . The hydrolysis of the ester group can also be carried out under acidic conditions to produce phenylacetates and phenylacetyls .
Industrial Production Methods
While specific industrial production methods for Z-Ser-Ala-OH are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production involves precise control of reaction conditions to ensure the desired enantiomeric purity and yield.
化学反应分析
Types of Reactions
Z-Ser-Ala-OH undergoes various chemical reactions, including hydrolysis, enzymatic cleavage, and aldol reactions. The hydrolysis of the ester group under acidic conditions is a notable reaction, leading to the formation of phenylacetates and phenylacetyls .
Common Reagents and Conditions
Hydrolysis: Acidic conditions are used to hydrolyze the ester group.
Enzymatic Cleavage: Acylase enzymes are employed to cleave glycosidic bonds.
Aldol Reactions: Aldol reactions can be facilitated using appropriate catalysts and conditions.
Major Products
The major products formed from these reactions include phenylacetates, phenylacetyls, and oligosaccharides with specific glycosidic linkages .
相似化合物的比较
Similar Compounds
Z-Ser-OH: A similar compound with a single amino acid residue.
Z-Ala-OH: Another related compound with alanine as the primary amino acid.
Fmoc-Ser(tBu)-OH: A protected form of serine used in peptide synthesis.
Uniqueness
Z-Ser-Ala-OH is unique due to its specific combination of serine and alanine residues, which allows it to participate in distinct enzymatic reactions and produce specific oligosaccharide products. Its chiral nature and specific rotation further distinguish it from other similar compounds .
属性
IUPAC Name |
2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWOHWTBYMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318670 | |
| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-87-9 | |
| Record name | NSC333744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)
![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)







![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)
